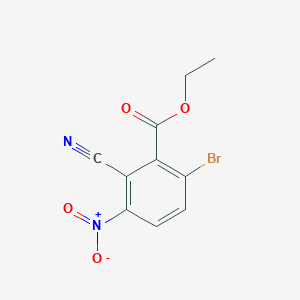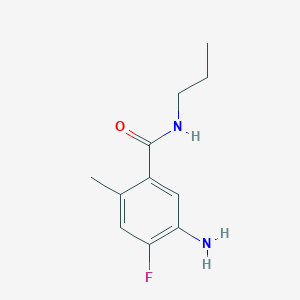![molecular formula C9H10F2N2O3S B1450814 3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid CAS No. 923130-65-8](/img/structure/B1450814.png)
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid
Overview
Description
The compound “3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid” is a pyrimidine derivative with a difluoromethylthio group and a propanoic acid group . Pyrimidine derivatives are a class of compounds that have been extensively studied for their biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a difluoromethylthio group, and a propanoic acid group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidine ring, the difluoromethylthio group, and the propanoic acid group. The difluoromethylthio group could potentially undergo various reactions, including nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethylthio group could potentially increase the compound’s lipophilicity .Scientific Research Applications
-
Late-stage difluoromethylation
- Field : Organic Chemistry
- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Efficient Path to N-Difluoromethyl Amides
- Field : Organic Chemistry
- Application : The N-difluoromethyl carbamoyl fluorides were used as building blocks in further derivatizations to obtain a variety of N-CF2H-functionalized amides, formamides, carbamates, thiocarbamates, and ureas .
- Method : The method involves the use of N-difluoromethyl carbamoyl fluorides .
- Results : This provides the first efficient access to these target compounds .
-
Difluoromethylation of C (sp2)–H bond
- Field : Organic Chemistry
- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Efficient Path to N-Difluoromethyl Amides
- Field : Organic Chemistry
- Application : The N-difluoromethyl carbamoyl fluorides were used as building blocks in further derivatizations to obtain a variety of N-CF2H-functionalized amides, formamides, carbamates, thiocarbamates, and ureas .
- Method : The method involves the use of N-difluoromethyl carbamoyl fluorides .
- Results : This provides the first efficient access to these target compounds .
-
Difluoromethylation of C (sp2)–H bond
- Field : Organic Chemistry
- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Efficient Path to N-Difluoromethyl Amides
- Field : Organic Chemistry
- Application : The N-difluoromethyl carbamoyl fluorides were used as building blocks in further derivatizations to obtain a variety of N-CF2H-functionalized amides, formamides, carbamates, thiocarbamates, and ureas .
- Method : The method involves the use of N-difluoromethyl carbamoyl fluorides .
- Results : This provides the first efficient access to these target compounds .
Future Directions
properties
IUPAC Name |
3-[2-(difluoromethylsulfanyl)-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O3S/c1-4-5(2-3-6(14)15)7(16)13-9(12-4)17-8(10)11/h8H,2-3H2,1H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULEEYSFURWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



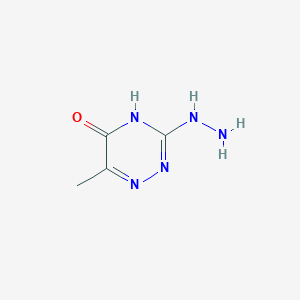
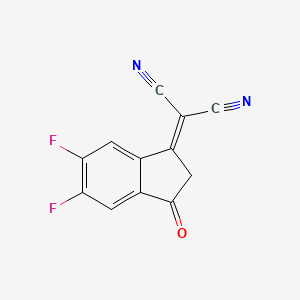
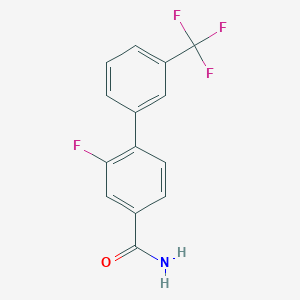
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
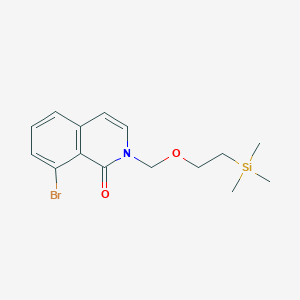
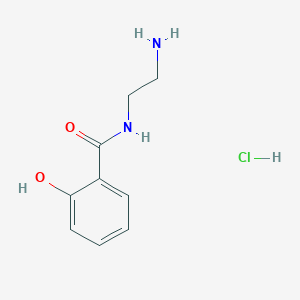
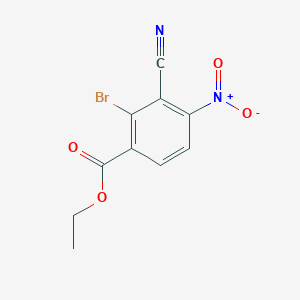

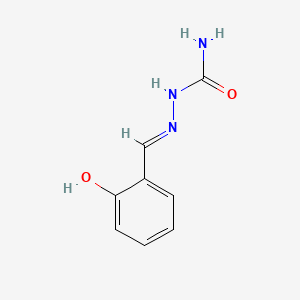
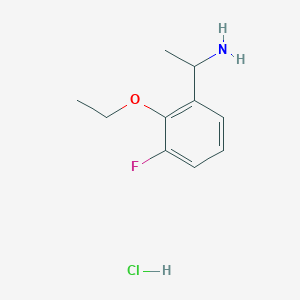
![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
